1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene
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Overview
Description
1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene core substituted with dimethylphenyl and dimethylnaphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a naphthalene derivative is alkylated using a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,5-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene
- 1-[2-(2,4-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene
- 1-[2-(2,3-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene
Uniqueness
1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific structural features are required for desired outcomes.
Properties
CAS No. |
138680-16-7 |
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Molecular Formula |
C22H24 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[2-(2,6-dimethylphenyl)ethyl]-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C22H24/c1-15-8-10-19-11-9-18(4)21(22(19)14-15)13-12-20-16(2)6-5-7-17(20)3/h5-11,14H,12-13H2,1-4H3 |
InChI Key |
RNFLOMPHYQUNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2CCC3=C(C=CC=C3C)C)C |
Origin of Product |
United States |
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